

Application Note: Chemo-selective Reactions with Dimorpholinomethanone (CDM)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Dimorpholinomethanone*

CAS No.: 38952-62-4

Cat. No.: B1297325

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Introduction: The "Tamed" Carbonyl Source

Dimorpholinomethanone (DMM), widely recognized in synthetic chemistry as 4,4'-Carbonyldimorpholine (CDM), represents a pivotal reagent for the chemo-selective introduction of carbonyl moieties. Structurally characterized by a carbonyl core flanked by two morpholine rings, CDM serves as a stable, crystalline, and non-toxic alternative to volatile and hazardous phosgene equivalents like phosgene gas, diphosgene, and triphosgene.

While 1,1'-Carbonyldiimidazole (CDI) is the industry standard for carbonyl transfer, its high reactivity often leads to uncontrolled symmetrical byproducts (e.g., R-NH-CO-NH-R). CDM, conversely, exhibits a "Goldilocks" reactivity profile: the morpholine leaving group is significantly less labile than imidazole. This attenuated reactivity is the key to its chemo-selectivity, enabling the isolation of stable carbamoyl intermediates and the precise synthesis of unsymmetrical ureas and carbamates.

Key Chemical Properties

Property	Specification
IUPAC Name	Morpholin-4-yl(morpholino)methanone
Common Abbreviations	CDM, DMM
CAS Number	38952-62-4
Molecular Weight	200.24 g/mol
Physical State	White crystalline solid
Solubility	Soluble in DCM, CHCl ₃ , DMF; Moderate in Toluene
Stability	Stable at room temperature; Non-hygroscopic compared to CDI

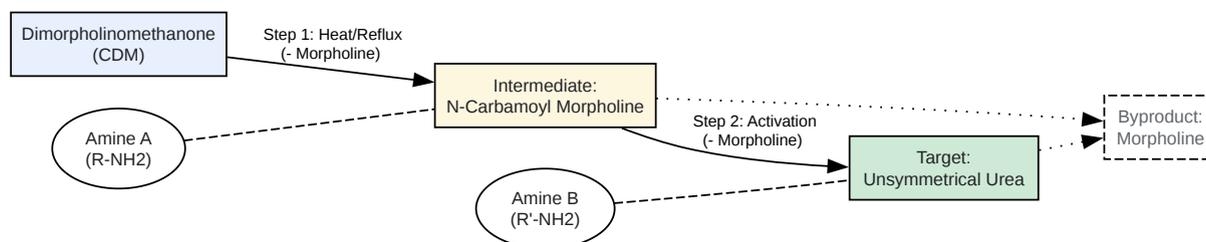
Mechanism of Action: Sequential Nucleophilic Substitution

The chemo-selectivity of CDM is driven by the stepwise displacement of its morpholine units. Unlike CDI, where both imidazole groups can be displaced rapidly, CDM requires elevated temperatures or activation to displace the first morpholine, and significantly more forcing conditions (or a more potent nucleophile) to displace the second.

The Selectivity Gradient

- **Activation:** The carbonyl carbon is electrophilic but stabilized by the electron-donating morpholine nitrogens.
- **First Displacement (Formation of Carbamoyl Morpholine):** Reaction with a primary amine (Nucleophile 1) yields a stable N-carbamoyl morpholine intermediate.
- **Second Displacement (Urea Formation):** The intermediate reacts with a second amine (Nucleophile 2) to form the final unsymmetrical urea.

Chemo-selective Advantage: The intermediate is stable enough to be isolated or purified, preventing the formation of symmetrical ureas (A-CO-A) or oligomers.



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Figure 1: Stepwise displacement mechanism of CDM allowing for the isolation of stable intermediates and preventing symmetric byproduct formation.

Protocol: Synthesis of Unsymmetrical Ureas

This protocol describes the chemo-selective synthesis of an unsymmetrical urea, differentiating between two amines of varying steric/electronic profiles.

Materials

- Reagent: **Dimorpholinomethanone (CDM)** (1.0 equiv)
- Nucleophile A: Primary Amine (e.g., Benzylamine) (1.0 equiv)
- Nucleophile B: Secondary or Aniline derivative (1.1 equiv)
- Solvent: Toluene (anhydrous) or DMF
- Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for the second step.

Workflow

Step 1: Formation of the Carbamoyl Morpholine Intermediate

- **Dissolution:** In a round-bottom flask equipped with a reflux condenser, dissolve CDM (10 mmol, 2.00 g) in Toluene (20 mL).
- **Addition:** Add Nucleophile A (10 mmol) dropwise at room temperature.

- Reaction: Heat the mixture to reflux (110°C).
 - Note: Unlike CDI, which reacts at RT, CDM requires thermal energy to displace the first morpholine. This kinetic barrier is the source of selectivity.
- Monitoring: Monitor by TLC or LC-MS. The formation of the mono-substituted N-carbamoyl morpholine is usually complete within 4–6 hours.
- Workup (Optional but Recommended):
 - Cool to RT.
 - Evaporate solvent.
 - The intermediate is often a stable solid. Recrystallize from Hexane/EtOAc if necessary to remove liberated morpholine.

Step 2: Displacement to Form Unsymmetrical Urea

- Re-dissolution: Dissolve the isolated intermediate (from Step 1) in DMF or Acetonitrile.
- Activation: Add Nucleophile B (1.1 equiv).
 - Critical: If Nucleophile B is sterically hindered or an aniline, add DMAP (0.1 equiv) or use a sealed tube at elevated temperature (120°C).
- Reaction: Stir at reflux (or 100–120°C) for 12–24 hours.
- Purification:
 - Cool to RT.
 - Pour into water (precipitates the urea in many cases) or extract with EtOAc.
 - Wash organic layer with 1M HCl (to remove residual morpholine and DMAP).
 - Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Conversion (Step 1)	Temperature too low.	Switch solvent to Xylene or DMF to increase reflux temp.
Symmetric Urea Formation	Excess amine + high temp.	Ensure strict 1:1 stoichiometry in Step 1; Isolate intermediate.
No Reaction (Step 2)	Leaving group (morpholine) is poor.	Add Lewis Acid catalyst (e.g., ZnCl ₂) or switch to microwave irradiation.

Advanced Application: In Situ Generation of Coupling Agents

While CDM is a urea, it can be converted into a highly reactive Vilsmeier-type coupling reagent in situ, similar to TCFH (Tetramethylchloroformamidinium hexafluorophosphate).

Reaction:

This species acts as a potent dehydrating agent for peptide coupling or carboxylic acid activation, offering different selectivity than standard HATU/EDC reagents due to the bulky morpholine rings.

Protocol Highlight: Acid Activation

- Dissolve CDM (1 equiv) in DCM.
- Add POCl₃ (1 equiv) at 0°C. Stir for 30 min to generate the chloro-iminium salt.
- Add Carboxylic Acid (1 equiv) and Base (TEA, 2 equiv).
- Add Amine (1 equiv).
- Result: Rapid amide bond formation with high chemo-selectivity for the acid over other nucleophiles.

Distinction: CDM vs. DMTMM

CRITICAL NOTE: Researchers often confuse **Dimorpholinomethanone** (CDM) with DMTMM. They are distinct reagents with different applications.[1]

Feature	CDM (Dimorpholinomethanone)	DMTMM
Structure	Urea derivative (C=O core)	Triazine derivative (Triazinyl-ammonium salt)
Primary Use	Urea/Carbamate synthesis; Phosgene sub.	Amide coupling (Peptide synthesis)
Activation	Requires Heat or POCl ₃	Works at RT in water/alcohol
Chemo-selectivity	Stepwise displacement (Kinetic control)	Amines vs Alcohols (Thermodynamic control)

References

- Coupling Agent Precursors:US Patent 2010/0144588 A1 - Proton acceptor iminium/carbocation-type coupling agents. (Describes the synthesis of DMM from morpholine and triphosgene and its use in generating coupling species).
- Electrolyte Applications:WO Patent 2020/192927 A1 - Lithium battery and use of a urea-based additive. (Contextualizes the stability and electrochemical properties of DMM).

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Sources

- [1. US20100144588A1 - Proton acceptor iminium/carbocation-type coupling agents - Google Patents \[patents.google.com\]](#)
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